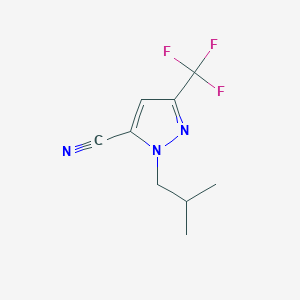
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound with the molecular formula C9H10F3N3 It is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a pyrazole ring with a carbonitrile substituent
準備方法
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobutylamine, trifluoromethyl ketone, and hydrazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the condensation of isobutylamine with trifluoromethyl ketone to form an intermediate, which is then reacted with hydrazine derivatives to form the pyrazole ring
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the carbonitrile group.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound is studied for its potential biological activity, including its effects on enzymes, receptors, and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea: This compound has a similar trifluoromethyl group but differs in the presence of a phenylurea moiety instead of a pyrazole ring.
1-Isobutyl-3-(3-trifluoromethylphenyl)urea: Similar to the previous compound, this one also contains a trifluoromethyl group and a phenylurea moiety, but with a different substitution pattern on the phenyl ring.
1-Isobutyl-3-trifluoromethyl-1H-pyrazole: This compound is closely related, differing only in the absence of the carbonitrile group.
特性
分子式 |
C9H10F3N3 |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H10F3N3/c1-6(2)5-15-7(4-13)3-8(14-15)9(10,11)12/h3,6H,5H2,1-2H3 |
InChIキー |
MRIUQSYIDMPIBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


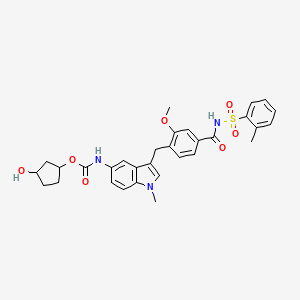


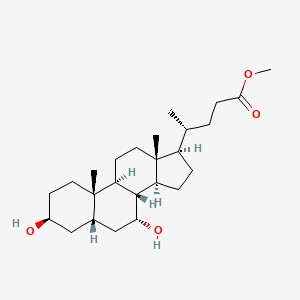
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)


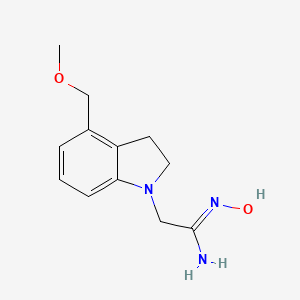
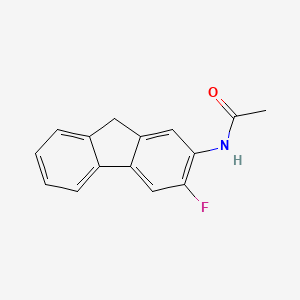
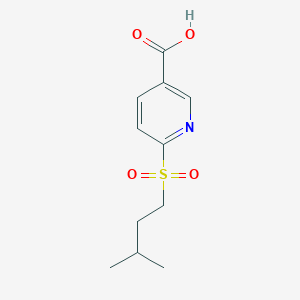
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)

